Enabling Regioselective Derivatization for VEGFR2 Inhibitor Synthesis
4-Chlorothieno[3,2-d]pyrimidine demonstrates its utility as a key intermediate in the synthesis of VEGFR2 inhibitors. In a study by Queiroz et al., the compound was reacted with 4-aminophenol via an SNAr reaction, which is facilitated by the reactive chlorine at the C4 position, to yield a key intermediate (compound 1) [1]. This specific reactivity at C4 is a critical differentiator from other chlorinated isomers. The resulting intermediate was further functionalized to produce a series of 1,3-diarylureas that were evaluated as VEGFR2 inhibitors [1].
| Evidence Dimension | Synthetic Utility / Regioselective Reactivity |
|---|---|
| Target Compound Data | Reacts with 4-aminophenol to form a thieno[3,2-d]pyrimidin-4-yloxy intermediate |
| Comparator Or Baseline | Analogs like 2-chlorothieno[3,2-d]pyrimidine would yield a different regiochemistry and a distinct compound library |
| Quantified Difference | Not quantifiable; this is a qualitative structural and reactivity difference that defines the synthetic route. |
| Conditions | Nucleophilic aromatic substitution (SNAr) reaction conditions |
Why This Matters
This validates the compound's core function in a documented medicinal chemistry workflow, confirming its role in generating biologically relevant molecules.
- [1] Queiroz, M. J. R. P., et al. (2012). Heteroarylether 1,3-diarylureas in the thieno[3,2-d]pyrimidine series as VEGFR2 tyrosine Kinase inhibitors. Conference abstract. View Source
